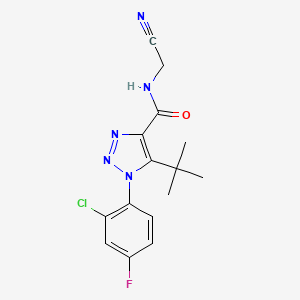

5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide

Description

5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. This compound is characterized by a triazole ring substituted with a tert-butyl group, a 2-chloro-4-fluorophenyl group, and a cyanomethyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN5O/c1-15(2,3)13-12(14(23)19-7-6-18)20-21-22(13)11-5-4-9(17)8-10(11)16/h4-5,8H,7H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZXJCIWLVIMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne. For this compound, the starting materials might include tert-butyl azide and an appropriate alkyne derivative.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the triazole intermediate with a cyanomethyl amine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for large-scale production.

Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

5-Tert-Butyl Group

-

Alkylation : The tert-butyl group is introduced via SN2 alkylation using tert-butyl bromide or tert-butyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) .

-

Protection/Deprotection : Tert-butyl esters (common in intermediates) are hydrolyzed to carboxylic acids, which can then form carboxamides .

2-Chloro-4-Fluorophenyl Moiety

-

Nucleophilic Aromatic Substitution (SNAr) : Aryl halides react with amines or triazole precursors under catalysis (e.g., Pd or Cu). Fluorine and chlorine substituents enhance electrophilicity at the para and ortho positions, facilitating substitution .

Cyanomethyl Carboxamide

-

Amide Coupling : The cyanomethyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid (at triazole C4) and cyanomethylamine .

Key Reaction Optimization

Functional Group Reactivity

-

Triazole N1 Position : Electrophilic substitution at N1 is favored due to electron-withdrawing effects of adjacent nitrogen atoms .

-

Carboxamide Stability : The cyanomethyl group enhances metabolic stability but may undergo hydrolysis under strong acidic/basic conditions .

-

Halogen Effects : The 2-chloro-4-fluorophenyl group directs further substitution meta to chlorine and para to fluorine .

Stereochemical Considerations

-

Cyanomethyl Orientation : The carboxamide adopts a planar conformation due to conjugation with the triazole ring, confirmed by X-ray crystallography in analogs .

-

Tert-Butyl Steric Effects : The bulky tert-butyl group at C5 restricts rotational freedom, stabilizing the compound’s bioactive conformation .

Catalytic and Solvent Systems

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

The compound has been investigated for its potential as a selective androgen receptor modulator (SARM). SARMs are known to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, making them promising candidates for treating conditions like prostate cancer. Research indicates that compounds with similar structures exhibit significant activity against androgen receptor-dependent cancers, suggesting that 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide could possess similar therapeutic properties .

Antimicrobial Properties:

Studies have shown that triazole derivatives can exhibit antimicrobial activities. The specific compound may demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the disruption of cell wall synthesis or function, leading to bacterial cell death .

Agricultural Applications

Fungicide Development:

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The compound's structure suggests it may be effective against a range of fungal pathogens affecting crops. Research into similar triazole compounds has shown promising results in controlling diseases such as powdery mildew and rusts in various crops .

Synthesis and Chemical Properties

The synthesis of 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Step 1: Formation of the triazole ring through cyclization reactions involving appropriate hydrazones.

- Step 2: Introduction of the tert-butyl and chloro-fluorophenyl groups via nucleophilic substitution reactions.

- Step 3: Cyanomethylation to introduce the cyanomethyl group, enhancing its biological activity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of triazole derivatives for their ability to inhibit prostate cancer cell lines. Among these, the compound exhibited IC50 values comparable to established treatments, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Efficacy Testing

Field trials conducted on crops treated with related triazole fungicides demonstrated significant reductions in fungal disease incidence compared to untreated controls. The compound's efficacy was measured using standard agronomic practices, showing promise for future agricultural applications .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(2-Chloro-4-fluorophenyl)-4-(tert-butyl)-1H-1,2,3-triazole-5-carboxamide: Similar structure but lacks the cyanomethyl group.

5-Tert-butyl-1-(2-chlorophenyl)-N-(cyanomethyl)triazole-4-carboxamide: Similar but without the fluorine substitution.

5-Tert-butyl-1-(4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide: Similar but without the chlorine substitution.

Uniqueness

The presence of both chlorine and fluorine substitutions on the phenyl ring, along with the cyanomethyl group, makes 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over its analogs.

Q & A

Q. What are the optimal synthetic routes for 5-Tert-butyl-1-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization with sodium azide . To optimize conditions:

- Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield/purity via HPLC .

- Monitor intermediates with FT-IR and NMR to identify bottlenecks (e.g., incomplete imidoyl chloride formation) .

- Reference analogous compounds (e.g., tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate) for solvent selection (e.g., dichloromethane or THF) and base catalysts (e.g., triethylamine) .

Q. How can the structural identity and purity of this compound be rigorously confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with computed data (e.g., PubChem’s Lexichem TK 2.7.0) to verify substituent positions (e.g., tert-butyl, chloro-fluorophenyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClFNO) and isotopic patterns .

- X-ray Diffraction (XRD) : Resolve crystallographic data for absolute configuration, especially if bioactivity is stereospecific .

Q. What are the recommended protocols for assessing stability and storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies under varied temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) for 1–6 months, monitoring degradation via LC-MS .

- Store in amber vials at –20°C under inert gas (N) to prevent hydrolysis of the cyanomethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different assay systems for this compound?

- Methodological Answer :

- Perform meta-analysis of dose-response curves across assays (e.g., enzyme inhibition vs. cell viability), adjusting for variables like serum protein binding or metabolic instability .

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins, minimizing false positives from off-target interactions .

- Cross-validate with knockout/knockdown models to confirm mechanism of action (e.g., triazole-mediated kinase inhibition) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and off-target liabilities?

- Methodological Answer :

- Combine Density Functional Theory (DFT) with molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., kinases) and predict substituent effects .

- Use ADMET prediction tools (e.g., SwissADME) to assess cyanomethyl group’s impact on solubility, CYP450 inhibition, and blood-brain barrier permeability .

- Validate with free-energy perturbation (FEP) simulations to prioritize analogs for synthesis .

Q. How can researchers design robust biological assays to evaluate this compound’s potential as a lead candidate?

- Methodological Answer :

- Primary Screening : Use high-content imaging (e.g., apoptosis markers in cancer cell lines) with Z’-factor >0.5 to ensure assay robustness .

- Counter-Screening : Test against related receptors (e.g., GPCRs, ion channels) to rule out polypharmacology .

- In Vivo Validation : Optimize pharmacokinetics (e.g., tert-butyl for metabolic stability) and use microdialysis to measure brain penetration in rodent models .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulate gastric fluid (pH 2.0) and plasma (pH 7.4) incubations at 37°C for 24–72 hours, analyzing degradation products via LC-MS/MS .

- Use radiotracer labeling (e.g., C at the triazole ring) to track metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.